![molecular formula C15H16N2O5S B2995456 N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide CAS No. 950234-74-9](/img/structure/B2995456.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide
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Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide, also known as Morphinan-3-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan-based amide family and is known for its unique chemical properties and pharmacological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves multiple steps, starting from commercially available materials. These processes often aim to produce compounds with high purity and yield, confirmed through techniques such as 1 HNMR and mass spectral data. Such compounds are then subjected to biological evaluation to determine their potential applications (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Biological Activities
Several studies focus on the biological activities of these compounds. For example, their antibacterial and antifungal activities are tested, revealing some compounds with good activity (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015). Another area of interest is their potential as corrosion inhibitors, with investigations into their efficiency and mechanisms of action in protecting metals against corrosion (N. Zulfareen, K. Kannan, T. Venugopal, S. Gnanavel, 2016).
Chemical Applications
The chemical applications of these compounds extend to their use in synthesis and as intermediates in the creation of more complex molecules. Their reactivity and the conditions under which they undergo certain reactions are of particular interest. Studies have been conducted on the synthesis of functionalized derivatives and their anti-bacterial activities against drug-resistant bacteria, highlighting their potential in addressing challenges in microbial resistance (A. Siddiqa, M. Zubair, Muhammad Bilal, et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Mode of Action
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is inhibited, leading to the compound’s antimicrobial and antitumor effects .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, disrupting DNA synthesis and cell growth . This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells. The compound’s action on this pathway is the basis for its antimicrobial and antitumor activities .
Result of Action
The molecular and cellular effects of N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide’s action include the inhibition of DHFR, disruption of DNA synthesis, inhibition of cell growth, and potential cell death . These effects contribute to the compound’s antimicrobial and antitumor activities .
properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-15(12-5-8-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-9-21-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFIESNBSDBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide |
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